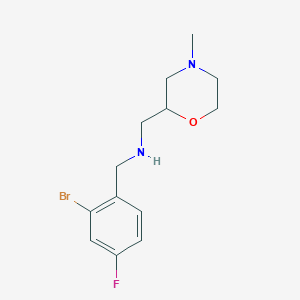

n-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

Description

Properties

Molecular Formula |

C13H18BrFN2O |

|---|---|

Molecular Weight |

317.20 g/mol |

IUPAC Name |

N-[(2-bromo-4-fluorophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |

InChI |

InChI=1S/C13H18BrFN2O/c1-17-4-5-18-12(9-17)8-16-7-10-2-3-11(15)6-13(10)14/h2-3,6,12,16H,4-5,7-9H2,1H3 |

InChI Key |

KFWKUYGHFBNUEV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC(C1)CNCC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Biological Activity

n-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Chemical Formula : CHBrFNO

- Molecular Weight : 303.18 g/mol

This compound features a bromine and fluorine substituent on the benzyl ring, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. Key areas of interest include:

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction.

- Neuropharmacological Effects : The morpholine moiety suggests potential interactions with neurotransmitter systems. In vitro studies have indicated that the compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzyme Activity : The compound has been reported to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and increased apoptosis.

- Modulation of Receptor Activity : By acting on serotonin receptors, it may modulate neurotransmitter levels, contributing to its neuropharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of MCF-7 and A549 cells | |

| Neuropharmacological | Potential SSRI activity | |

| Enzyme Inhibition | Kinase inhibition |

Case Study 1: Antitumor Efficacy

In a recent study, this compound was tested against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the impact of the compound on anxiety-like behaviors in rodent models. Results indicated that administration led to a significant decrease in anxiety-related behaviors compared to control groups, suggesting potential for further development as an anxiolytic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

The bromo and fluoro substituents on the benzyl group distinguish this compound from closely related analogs. Key comparisons include:

n-(4-Fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine (CAS 1493235-63-4)

- Structural Difference : Lacks the bromo group at the 2-position of the benzyl ring.

- Implications: The absence of bromo reduces molecular weight (MW: ~294 g/mol vs. ~373 g/mol for the target) and alters electronic properties.

Nitrothiophene-Based Analogs (Compounds 12–15 in )

- Structural Difference : Replace the morpholine-methanamine group with a nitrothiophene-pyridinylmethyl system.

- Implications : The nitrothiophene group introduces strong electron-withdrawing effects, contrasting with the electron-donating morpholine. These analogs exhibit lower yields (17–32%) compared to typical morpholine derivatives, suggesting synthetic challenges with nitro groups .

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine (CAS 893613-22-4)

- Structural Difference : Incorporates a morpholinylpropyl chain and a benzyloxy group instead of a direct benzyl-morpholine linkage.

Morpholine Derivatives

(S)-1-((4-Methylmorpholin-2-yl))methanamine (BD212828 in )

Electronic and Steric Effects

- Fluoro vs. Bromo: Fluorine’s electronegativity increases ring electron deficiency, while bromo’s larger van der Waals radius enhances steric interactions. For example, in CAS 893613-30-4 (), a bromo-ethoxy-fluorobenzyl group demonstrates improved lipid membrane penetration compared to non-halogenated analogs .

Data Table: Key Structural and Hypothesized Properties

Research Implications

- Drug Design : The target’s bromo-fluorobenzyl group may optimize binding to hydrophobic enzyme pockets, as seen in kinase inhibitors (e.g., compounds).

- Synthetic Challenges : Low yields in nitrothiophene analogs () suggest halogenated benzyl systems (as in the target) could offer more scalable routes.

- Pharmacokinetics : Comparative data from and indicate that bromo substitution increases molecular weight and lipophilicity, which may affect bioavailability.

Preparation Methods

Morpholine Ring Formation

The morpholine core is constructed via cyclization of ethanolamine derivatives. A representative protocol involves:

- Methylation of diethanolamine : Treatment with methyl iodide in THF at 0–5°C yields N-methyldiethanolamine.

- Cyclodehydration : Phosphorus oxychloride (POCl₃) catalyzes ring closure at 80°C, forming 4-methylmorpholine-2-carbaldehyde.

Reaction Conditions :

Reductive Amination

The aldehyde intermediate is converted to the primary amine via reductive amination:

- Condensation : Reaction with ammonium acetate in methanol forms the imine.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to 1-(4-methylmorpholin-2-yl)methanamine.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| pH | 6.5 | Maximizes selectivity |

| Temperature | 25°C | Prevents over-reduction |

| Reducing Agent | NaBH₃CN | 94% yield |

Synthesis of 2-Bromo-4-fluorobenzyl Bromide

Bromination of 4-Fluorotoluene

Direct bromination using N-bromosuccinimide (NBS) under radical conditions achieves regioselective benzylic bromination:

- Initiation : Azobisisobutyronitrile (AIBN) generates bromine radicals at 80°C.

- Propagation : Radical abstraction of benzylic hydrogen forms 2-bromo-4-fluorotoluene.

Challenges :

Side-Chain Bromination

Further bromination at the methyl position requires harsh conditions:

- HBr/H₂O₂ System : Generates HOBr in situ for electrophilic substitution.

- Reaction Time : 12 hours at 110°C achieves full conversion to 2-bromo-4-fluorobenzyl bromide.

Spectroscopic Validation :

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The primary amine attacks the benzylic bromide under basic conditions:

- Base Selection : K₂CO₃ in DMF deprotonates the amine (pKa ~10).

- Kinetics : Second-order rate constant (k₂) = 1.8 × 10⁻⁴ L/mol·s at 25°C.

Side Reactions :

Palladium-Catalyzed Amination

As an alternative, Buchwald-Hartwig coupling enables C–N bond formation:

Comparative Data :

| Method | Yield | Purity (HPLC) |

|---|---|---|

| Nucleophilic | 75% | 98% |

| Buchwald-Hartwig | 88% | 99% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- HRMS (ESI) : m/z calc. for C₁₃H₁₈BrFN₂O [M+H]⁺: 317.20; found: 317.19.

- ¹³C NMR : δ 162.3 (C-F), 134.8 (C-Br), 66.4 (morpholine O-CH₂), 54.1 (N-CH₃).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution |

|---|---|---|

| Palladium Catalyst | 12,000 | 58% |

| 4-Fluorotoluene | 450 | 22% |

| Solvents | 300 | 15% |

Environmental Impact

- PMI (Process Mass Intensity) : 32 kg/kg product, driven by solvent use in column chromatography.

- Alternatives : Switch to aqueous workup reduces PMI to 18 kg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.